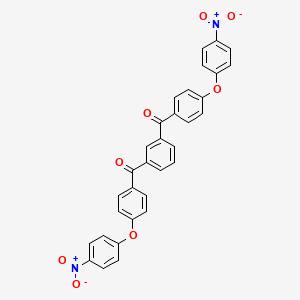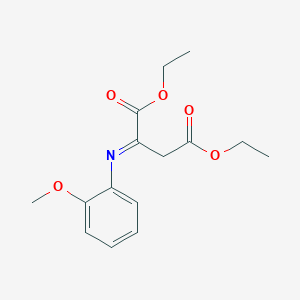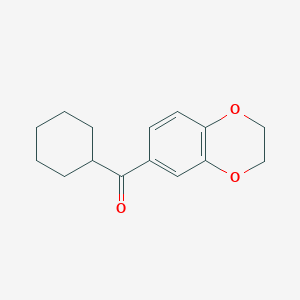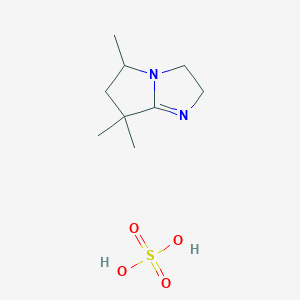
2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole is a nitrogen-containing heterocyclic compound with the molecular formula C9H18N2O4S. This compound is part of a broader class of pyrroloimidazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to produce N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the product are maintained.
化学反応の分析
Types of Reactions
2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
科学的研究の応用
2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its kinase inhibitory activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole involves its interaction with specific molecular targets and pathways. For instance, its kinase inhibitory activity suggests that it may interfere with signaling pathways that regulate cell growth and proliferation. the exact molecular targets and pathways are not fully understood and require further research .
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: Known for their antimicrobial and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: Exhibits kinase inhibitory activity.
Uniqueness
2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for drug development and other scientific research applications .
特性
分子式 |
C9H18N2O4S |
|---|---|
分子量 |
250.32 g/mol |
IUPAC名 |
sulfuric acid;5,7,7-trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C9H16N2.H2O4S/c1-7-6-9(2,3)8-10-4-5-11(7)8;1-5(2,3)4/h7H,4-6H2,1-3H3;(H2,1,2,3,4) |
InChIキー |
MFWLMNXHLBAYTJ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C2=NCCN12)(C)C.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(4-chlorophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzaldehyde](/img/structure/B15077277.png)
![2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether](/img/structure/B15077278.png)
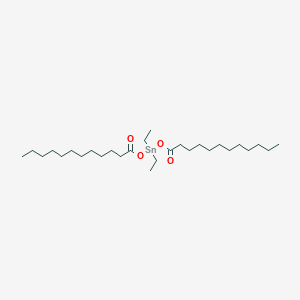
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077300.png)
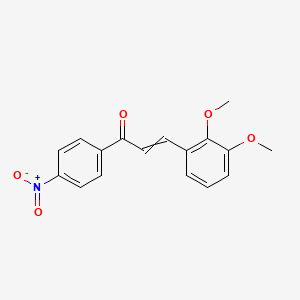
![(5Z)-3-benzyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077310.png)

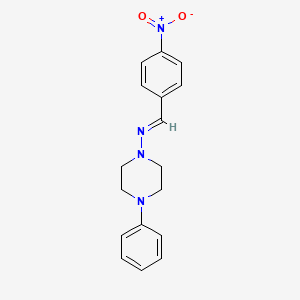
![4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B15077325.png)
